molecular formula C20H20O4 B4850510 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone

2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone

Cat. No.: B4850510
M. Wt: 324.4 g/mol
InChI Key: NITBHGQOAGFKPB-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone is an organic compound that features a benzofuran moiety linked to a phenyl ring substituted with butyl and dihydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone typically involves the following steps:

    Formation of Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxyphenylacetic acid derivatives.

    Coupling Reaction: The benzofuran derivative is then coupled with a substituted phenyl ethanone through a Friedel-Crafts acylation reaction.

    Substitution: Introduction of butyl and dihydroxy groups on the phenyl ring can be done via selective alkylation and hydroxylation reactions.

Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Biochemical Research: Used in studies to understand enzyme interactions and metabolic pathways.

Industry:

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone involves its interaction with various molecular targets:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways.

    Antioxidant Activity: The dihydroxy groups can scavenge free radicals, reducing oxidative stress.

Comparison with Similar Compounds

    2-(1-Benzofuran-2-yl)-1-phenylethanone: Lacks the butyl and dihydroxy substitutions, which may alter its reactivity and applications.

    1-(5-Butyl-2,4-dihydroxyphenyl)-2-phenylethanone:

Uniqueness: The presence of both the benzofuran and the substituted phenyl ring in 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-2-3-6-13-10-16(19(23)12-17(13)21)18(22)11-15-9-14-7-4-5-8-20(14)24-15/h4-5,7-10,12,21,23H,2-3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITBHGQOAGFKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1O)O)C(=O)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone
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2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone
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2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone
Reactant of Route 4
2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone
Reactant of Route 5
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2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone
Reactant of Route 6
2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone

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